1-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-2-naphthol
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Description
“1-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-2-naphthol” is a chemical compound with the molecular formula C19H17NO3. It’s a type of Schiff base, which are often used as ligands in coordination chemistry .
Chemical Reactions Analysis
Again, specific chemical reactions involving “1-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-2-naphthol” are not available. But, similar compounds have been used in the synthesis of 1-amidoalkyl-2-naphthols .Scientific Research Applications
Application in Medicinal Chemistry
Summary of the Application
The compound “1-[(1E)-[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL” is a type of Schiff base, which are known to exhibit various pharmacological activities such as analgesic, anti-epileptic, antiviral, anti-hypertensive, antimycobacterial, and potent phosphodiesterase inhibitors .
Methods of Application or Experimental Procedures
The synthesis of this compound involves the reaction of 2-amino-4,6-dimethylpyrimidine dissolved in ethanol with an ethanol solution of the corresponding aldehyde .
Results or Outcomes
The compounds displayed moderate to good antimicrobial and antifungal activities against various pathogens. They also exhibited good antioxidant potentials with ferrous ion chelation and 1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assays .
Application as Urease Inhibitor
Summary of the Application
The compound “1-[(1E)-[(2,4-DIMETHOXYPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL” has been used to synthesize Zinc (II) complexes, which have been tested for their Jack bean urease activity .
Methods of Application or Experimental Procedures
The synthesis of the Zinc (II) complexes involves the reaction of the Schiff base with Zinc (II) salts .
Results or Outcomes
The Zinc (II) complex derived from this compound showed significant urease inhibitory activity, with an IC50 value of 3.2±1.1 μmol/L .
Application in Nonlinear Optics
Summary of the Application
This compound has been used in the synthesis of organic crystals for nonlinear optical (NLO) activity. Nonlinear optics is a field of physics that deals with light-matter interactions where the response of the material is nonlinear in the intensity of the light .
Methods of Application or Experimental Procedures
The organic single crystal is grown using a conventional method within 5 days . The NLO properties of the compound are influenced by its molecular structure, symmetry, and conjugation within the molecule .
Results or Outcomes
The material exhibits green emission in the emission spectrum and is suitable for device fabrication. It has strong third-order non-linear optical properties .
Application in Detection and Adsorption of Aluminum Ions
Summary of the Application
The compound has been used in the synthesis of a novel “on–off” Al3+ ions fluorescence-enhanced sensor and its hydrogel hybrid. This sensor showed excellent selectivity and ultrasensitivity to Al3+ ions .
Methods of Application or Experimental Procedures
The sensor and its hydrogel hybrid were synthesized, and the most plausible complexation mechanism was studied by 1H NMR, FT-IR, HR-MS, Job’s plot, and theoretical calculation .
Results or Outcomes
The sensor could detect Al3+ ions with a detection limit of 2.36 × 10–9 M. The hydrogel hybrid could adsorb Al3+ ions with a removal rate of over 99% .
Application in Antimicrobial Properties
Summary of the Application
The compound has been used in the synthesis of heteroleptic divalent metal complexes (Mn (II), Co (II), Ni (II) and Zn (II)) . These complexes have shown moderate to good antimicrobial and antifungal activities against various pathogens .
Methods of Application or Experimental Procedures
The synthesis of these complexes involves the reaction of the Schiff base with metal (II) acetate salts .
Results or Outcomes
The compounds displayed moderate to good antimicrobial and antifungal activities against S. aureus, P. aeruginosa, E. coli, B. cereus, P. mirabilis, K. oxytoca, A. niger, A. flevus and R. Stolonifer . They also exhibited good antioxidant potentials with ferrous ion chelation and 1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assays .
Application in Density Functional Theory Calculations
Summary of the Application
The compound has been used in density functional theory calculations on ground state molecular geometry, stable conformers, and vibrational wavenumbers .
Methods of Application or Experimental Procedures
The calculations were performed using B3LYP and B3PW91 functionals for the exchange-correlation energy with the 6-311++G(d,p) basis set .
Results or Outcomes
The results of these calculations provide information about the structural and electronic properties of the compound .
properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)iminomethyl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-22-14-8-9-17(19(11-14)23-2)20-12-16-15-6-4-3-5-13(15)7-10-18(16)21/h3-12,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDOZLBRDKTIOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N=CC2=C(C=CC3=CC=CC=C32)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-2-naphthol |
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